2-Amino-3-(5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl)propionic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-ATPO involves several steps, starting from commercially available precursorsThe reaction conditions typically involve the use of strong bases and controlled temperatures to ensure the correct stereochemistry of the final product .
Industrial Production Methods
While specific industrial production methods for (S)-ATPO are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring high purity and yield, and implementing stringent quality control measures to maintain consistency .
Chemical Reactions Analysis
Types of Reactions
(S)-ATPO primarily undergoes reactions typical of amino acids and phosphono compounds. These include:
Oxidation: The amino group can be oxidized under specific conditions.
Substitution: The phosphonomethoxy group can participate in substitution reactions.
Hydrolysis: The compound can be hydrolyzed to break down the phosphonomethoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphonomethoxy group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can lead to the formation of nitroso or nitro derivatives, while hydrolysis can yield the corresponding phosphonic acid .
Scientific Research Applications
(S)-ATPO is widely used in scientific research due to its ability to selectively antagonize AMPA and kainate receptors. Some of its key applications include:
Neuroscience: Studying the role of glutamate receptors in synaptic plasticity, learning, and memory.
Pharmacology: Investigating potential therapeutic applications for neurological disorders such as epilepsy, stroke, and amyotrophic lateral sclerosis (ALS).
Molecular Biology: Understanding the molecular mechanisms of receptor function and signaling pathways.
Mechanism of Action
(S)-ATPO exerts its effects by competitively binding to the AMPA and kainate receptors, thereby inhibiting the action of glutamate, the primary excitatory neurotransmitter in the brain. This inhibition prevents the depolarization of neurons, which is essential for synaptic transmission and plasticity . The molecular targets of (S)-ATPO include the GluR1-4 subunits of AMPA receptors and the GluR5 subunit of kainate receptors .
Comparison with Similar Compounds
(S)-ATPO is unique in its selective antagonism of both AMPA and kainate receptors. Similar compounds include:
(RS)-2-amino-7-phosphonoheptanoic acid (AP7): An NMDA receptor antagonist.
(RS)-2-amino-3-(5-tert-butyl-3-hydroxy-4-isoxazolyl)propionic acid (ATPA): An agonist of AMPA and GluR5 receptors.
Compared to these compounds, (S)-ATPO offers a unique combination of selectivity and potency, making it a valuable tool for research in neuropharmacology and receptor biology .
Properties
Molecular Formula |
C11H19N2O7P |
---|---|
Molecular Weight |
322.25 g/mol |
IUPAC Name |
(2S)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-1,2-oxazol-4-yl]propanoic acid |
InChI |
InChI=1S/C11H19N2O7P/c1-11(2,3)8-6(4-7(12)10(14)15)9(13-20-8)19-5-21(16,17)18/h7H,4-5,12H2,1-3H3,(H,14,15)(H2,16,17,18)/t7-/m0/s1 |
InChI Key |
AGSOOCUNMTYPSE-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)C1=C(C(=NO1)OCP(=O)(O)O)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)(C)C1=C(C(=NO1)OCP(=O)(O)O)CC(C(=O)O)N |
Synonyms |
2-amino-3-(5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl)propionic acid 2-ATPO |
Origin of Product |
United States |
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